1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate
Description
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-methoxyethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.C2H2O4/c1-21-11-16(20)18-8-6-13(7-9-18)10-19-12-17-14-4-2-3-5-15(14)19;3-1(4)2(5)6/h2-5,12-13H,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOPRFNSGHXBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an aldehyde or carboxylic acid under acidic conditions.
Attachment of Piperidine Ring: The benzimidazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of Methoxyethanone Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines. In one study, a related compound exhibited an IC50 value of 25.72 μM against MCF cell lines, indicating potent anticancer activity.
- Case Study : Animal models treated with benzimidazole derivatives demonstrated significant tumor growth suppression, suggesting that this compound may hold promise as a therapeutic agent in oncology.
Antimicrobial Efficacy
The antimicrobial properties of this compound have also been investigated:
- Broad-Spectrum Activity : Similar benzimidazole derivatives have shown effectiveness against various pathogens. In comparative studies, compounds structurally akin to this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like ampicillin and ciprofloxacin.
Enzyme Inhibition
The benzimidazole structure is known for its ability to interact with various enzymes, potentially acting as an inhibitor. For example:
- Cyclooxygenase Inhibition : Similar compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Receptor Binding
The piperidine component enhances binding affinity to specific receptors involved in disease progression:
- Cancer Signaling Pathways : By modulating receptor interactions, this compound may alter signaling pathways associated with cancer development and progression.
Summary of Research Findings
| Application | Mechanism | Case Study/Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis; inhibits tumor growth | IC50 value of 25.72 μM in MCF cell lines; tumor suppression in animal models |
| Antimicrobial Efficacy | Broad-spectrum activity against pathogens | Effective against Staphylococcus aureus and Escherichia coli with low MIC values |
| Enzyme Inhibition | Inhibits COX enzymes | Significant inhibition observed in similar compounds |
| Receptor Binding | Modulates cancer-related signaling pathways | Enhanced binding affinity leading to altered cellular responses |
Mechanism of Action
The mechanism of action of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The compound shares key structural motifs with several benzimidazole-based molecules, enabling comparative analysis:
Key Observations :
- Bioisosteric Replacements : The oxalate counterion differentiates the target compound from neutral analogues like BD-1 and Compound 42, likely enhancing aqueous solubility .
- Core Heterocycle : Unlike sertaconazole (benzo[b]thiophene) or LX2931 (imidazole), the benzimidazole core in the target compound may confer distinct receptor-binding profiles, particularly for kinase or GPCR targets .
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity: BD-1 and BD-5 (nitrophenyl-substituted analogue) exhibit moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL), attributed to the benzimidazole’s ability to intercalate microbial DNA .
- Anti-inflammatory Potential: Compounds like LX2931 (IC50: ~50 nM for S1PL inhibition) and benzimidazole-thiazole hybrids (COX-2 IC50: 0.045–0.075 µM) highlight the therapeutic relevance of benzimidazole derivatives in inflammation . The oxalate salt in the target compound could modulate bioavailability in such contexts.
- Physicochemical Properties :
- The oxalate salt form typically lowers the melting point (e.g., sertaconazole nitrate: MP 210–212°C) compared to free bases, which may influence formulation stability .
Biological Activity
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a piperidine ring, and a methoxyethanone functional group. Its molecular formula is , with a molecular weight of approximately 314.38 g/mol. The oxalate salt form may enhance solubility and bioavailability.
Research indicates that compounds containing benzimidazole and piperidine structures often interact with various biological targets, including:
- Receptor Modulation : These compounds may act as ligands for neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzyme Inhibition : They can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer or neurological disorders.
Pharmacological Effects
This compound has shown promising results in various studies:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Preliminary animal studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.
Data Tables
| Biological Activity | Target | Method | Reference |
|---|---|---|---|
| Cytotoxicity | Cancer Cell Lines | MTT Assay | |
| Neuroprotection | CNS Models | Animal Studies | |
| Enzyme Inhibition | Specific Kinases | Enzyme Assays |
Case Study 1: Anticancer Properties
A study conducted by El-Shamy et al. (2014) explored the anticancer potential of similar benzimidazole derivatives. Their findings indicated that these compounds could significantly reduce cell viability in various cancer models through the induction of apoptosis and inhibition of proliferation pathways.
Case Study 2: Neuroprotective Effects
In a study published in Life Science Journal, the neuroprotective effects of compounds with similar structures were evaluated using rodent models. The results suggested that these compounds could mitigate neurodegeneration by reducing oxidative stress markers and enhancing neuronal survival rates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole-piperidine core via nucleophilic substitution or Mannich base reactions. For example, coupling 1H-benzimidazole derivatives with piperidine intermediates under reflux conditions using catalysts like HCl or HBr .
- Step 2 : Functionalization with a methoxyethanone group via alkylation or acylation. For instance, reacting the intermediate with 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Salt formation with oxalic acid to improve solubility and stability. Crystallization in polar solvents (e.g., ethanol/water mixtures) yields the oxalate salt .
- Key Considerations : Monitor reaction progress using TLC and HPLC. Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol) .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of benzimidazole (aromatic protons at δ 7.0–8.5 ppm), piperidine (multiplet signals at δ 2.5–3.5 ppm), and methoxy groups (singlet at δ 3.3–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C19H24N3O3·C2H2O4) .
- Elemental Analysis : CHN data should align with theoretical values (e.g., C: 55.2%, H: 5.8%, N: 10.1%) .
Q. What pharmacological screening methods are used to assess its initial bioactivity?
- In Vitro Assays :
- Receptor Binding : Screen against histamine H1/H4 receptors (common targets for benzimidazole derivatives) using radioligand displacement assays .
- Antimicrobial Activity : Evaluate via microdilution assays (MIC determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data across studies?
- Conflict Resolution Strategies :
- Solubility Optimization : Test solubility in varied pH buffers (1.2–7.4) to identify conditions mimicking biological environments .
- Metabolic Stability : Use liver microsome assays (human/rat) to compare metabolic half-life (t1/2) and identify enzyme-specific degradation pathways .
- Data Normalization : Account for differences in assay conditions (e.g., serum protein binding effects) using standardized protocols .
Q. What computational approaches predict the compound’s interaction with biological targets?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to model binding to histamine receptors. Focus on key residues (e.g., Asp107 in H1R for hydrogen bonding) .
- ADMET Prediction : Apply SwissADME to assess Lipinski’s rule compliance (e.g., molecular weight <500 Da, TPSA <140 Ų) and potential toxicity (e.g., Ames test predictions) .
- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate binding stability and conformational changes in target proteins .
Q. How can synthetic yields be improved while minimizing byproducts?
- Process Optimization :
- Catalyst Screening : Test alternatives to traditional acids (e.g., p-toluenesulfonic acid vs. HCl) to enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve purity by 15–20% .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry (e.g., 1.2:1 molar ratio of benzimidazole to piperidine) .
Q. What strategies validate the oxalate salt’s stability under storage conditions?
- Stability Studies :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor via HPLC for decomposition peaks .
- Crystallography : Perform PXRD to confirm polymorphic consistency before/after storage .
- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to assess moisture uptake, which may alter dissolution rates .
Experimental Design & Data Analysis
Q. How to design dose-response studies for in vivo efficacy evaluation?
- Protocol Design :
- Animal Models : Use murine models (e.g., BALB/c mice) for histamine-induced inflammation or tumor xenografts .
- Dosing Regimens : Administer 10–100 mg/kg orally or intravenously. Collect plasma samples at t = 0, 1, 4, 8, 24h for PK analysis .
- Endpoint Metrics : Measure cytokine levels (ELISA) or tumor volume reduction (caliper measurements) .
Q. What statistical methods address variability in biological replicate data?
- Analysis Framework :
- ANOVA with Tukey’s Test : Compare means across treatment groups (e.g., control vs. 10µM vs. 50µM) .
- Grubbs’ Test : Identify and exclude outliers in replicate datasets (e.g., aberrant IC50 values) .
- Power Analysis : Predefine sample size (n ≥ 6) to ensure 80% confidence in detecting 20% effect size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
